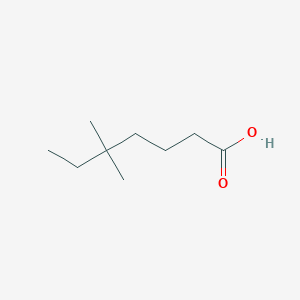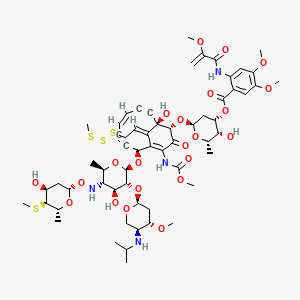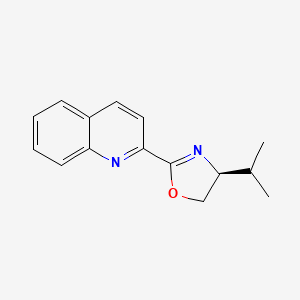
4-(4-Methoxybenzyloxy)-1,3-butanediol
Descripción general
Descripción
4-(4-Methoxybenzyloxy)-1,3-butanediol is a chemical compound characterized by its unique structure, which includes a 4-methoxybenzyl group attached to a 1,3-butanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybenzyloxy)-1,3-butanediol typically involves the reaction of 4-methoxybenzyl chloride with 1,3-butanediol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 1,3-butanediol attack the electrophilic carbon of 4-methoxybenzyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methoxybenzyloxy)-1,3-butanediol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of ethers or esters.
Aplicaciones Científicas De Investigación
4-(4-Methoxybenzyloxy)-1,3-butanediol has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or intermediate in biochemical studies.
Industry: It can be utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which 4-(4-Methoxybenzyloxy)-1,3-butanediol exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the intended use of the compound.
Comparación Con Compuestos Similares
4-Methoxybenzyl alcohol: This compound is structurally similar but lacks the 1,3-butanediol moiety.
1,3-Butanediol: A simpler compound without the methoxybenzyl group.
4-Methoxybenzyl chloride: The precursor used in the synthesis of 4-(4-Methoxybenzyloxy)-1,3-butanediol.
Uniqueness: this compound is unique due to its combination of the 4-methoxybenzyl group and the 1,3-butanediol structure, which imparts specific chemical and physical properties that are valuable in various applications.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVOAHFIFQYCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



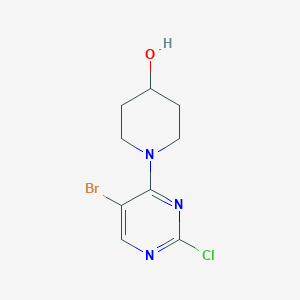
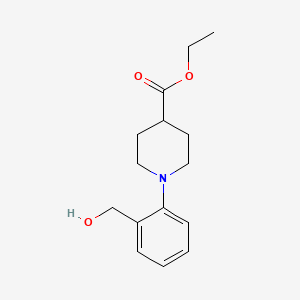

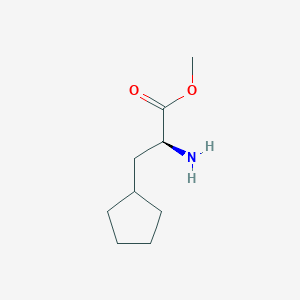
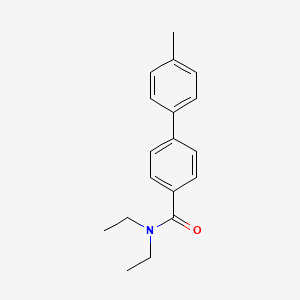
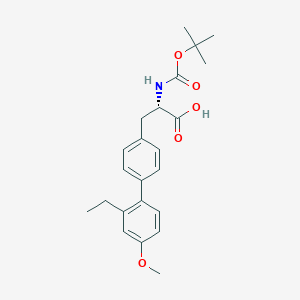
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-phenylalanine](/img/structure/B1498149.png)
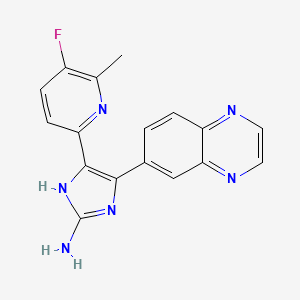
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-glycine](/img/structure/B1498151.png)
